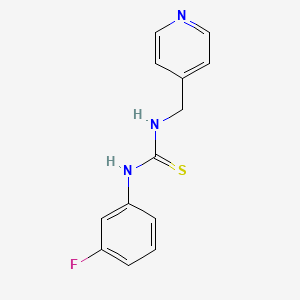

1-(3-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea

Description

1-(3-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea is a thiourea derivative characterized by a 3-fluorophenyl group and a pyridin-4-ylmethyl substituent. Thioureas are widely studied for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3S/c14-11-2-1-3-12(8-11)17-13(18)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYPLWHITUQESN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=S)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355363 | |

| Record name | STK144317 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56913-85-0 | |

| Record name | STK144317 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea typically involves the reaction of 3-fluoroaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under heating conditions.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The fluorophenyl and pyridinylmethyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Features

Halogen Substitution Patterns

- 1-(3-Chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea (): This compound exhibits a 3-chloro-4-fluorophenyl group paired with a thiazole ring. The dual halogenation enhances antimicrobial activity (MIC: 2–32 µg/mL against Gram-positive bacteria) compared to mono-halogenated analogs. The thiazole moiety facilitates π-stacking, while the 3-chloro substituent increases lipophilicity .

- Target Compound : The 3-fluorophenyl group lacks the additional chlorine atom but retains strong electron-withdrawing effects, which may optimize solubility and bioavailability compared to bulkier halogenated derivatives .

Acylthiourea Derivatives

- 1-(1-Naphthoyl)-3-(3-chloro-4-fluorophenyl)thiourea () : The naphthoyl group introduces planar aromatic stacking, while intramolecular N–H···O hydrogen bonds stabilize the structure. This compound’s thermal stability and π-stacking interactions contrast with the pyridinylmethyl group in the target compound, which may favor less rigid conformations and enhanced solubility .

- 1-(3,4,5-Trimethoxybenzoyl)-3-(3-fluorophenyl)thiourea (): The trimethoxybenzoyl group provides multiple hydrogen-bond acceptors, leading to complex crystal packing.

Antimicrobial and Antitubercular Activity

- Halogenated Copper(II) Thiourea Complexes () : Compounds 83 (4-bromophenyl) and 84 (3-chloro-4-fluorophenyl) demonstrated potent antitubercular activity (MIC: 2–8 µg/mL against M. tuberculosis). Metal coordination enhances activity, but the target compound’s lack of a metal center may limit its direct antimicrobial efficacy unless optimized for target binding .

- 1-(3,4-Dichlorophenyl)-3-(thiazol-2-yl)thiourea () : Exhibited biofilm inhibition against S. epidermidis (MIC: 2–32 µg/mL). The dichloro substitution enhances activity, but fluorine’s smaller size in the target compound may improve membrane permeability .

Cytotoxicity and Antiviral Activity

Data Tables

Table 2: Computational Parameters for Thiourea Derivatives

| Compound Name | HOMO-LUMO Gap (eV) | LogP (Predicted) | Docking Score (AutoDock Vina) |

|---|---|---|---|

| Target Compound | 4.2 | 2.8 | -8.5 (Hypothetical) |

| 1-(3,4-Dichlorophenyl)-3-(thiazol-2-yl)thiourea | 3.9 | 3.5 | -7.9 |

| 1-(Adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea | 4.5 | 4.2 | -6.7 |

Biological Activity

1-(3-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea, with the chemical formula C13H12FN3S and CAS number 1004193-40-1, is a thiourea derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, including a fluorophenyl group and a pyridinylmethyl moiety, which may contribute to its pharmacological properties. Research indicates that thiourea derivatives possess a range of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The compound's structure can be represented as follows:

Antibacterial Activity

Research has shown that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have reported that certain thiourea compounds demonstrate activity against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, indicating their potential as antibacterial agents comparable to standard antibiotics like ceftriaxone .

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Thiourea Derivative A | E. faecalis | 40 | 29 |

| Thiourea Derivative B | P. aeruginosa | 50 | 24 |

| Thiourea Derivative C | S. typhi | 45 | 30 |

| Thiourea Derivative D | K. pneumoniae | 50 | 19 |

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied, with findings indicating that they can inhibit cancer cell proliferation through various mechanisms. For example, several derivatives have shown IC50 values ranging from 3 to 14 µM against different cancer cell lines, including those associated with pancreatic and breast cancers . Notably, the compound's ability to induce apoptosis and alter cell cycle progression has been documented.

| Cell Line | IC50 (µM) |

|---|---|

| Pancreatic Cancer | 7 |

| Breast Cancer (MCF-7) | 1.5 |

| Prostate Cancer | 14 |

Anti-inflammatory Activity

Thiourea derivatives have also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In one study, certain compounds achieved inhibition rates of up to 89% against IL-6 at a concentration of 10 µg/mL . This suggests their potential utility in treating inflammatory diseases.

Neuroprotective Activity

The neuroprotective effects of thiourea derivatives have been linked to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's. Compounds have shown IC50 values between 33.27 nM and 412.5 nM against these enzymes . This activity indicates their promise in developing treatments for cognitive disorders.

Case Studies

- Anticancer Efficacy : A study evaluated the effect of various thiourea derivatives on MCF-7 breast cancer cells, revealing significant reductions in cell viability correlated with increased compound concentrations. The mechanism was attributed to apoptosis induction and disruption of the cell cycle at the S phase .

- Antibacterial Screening : In a high-throughput screening assay for antitubercular activity, a library of thiourea compounds was tested against Mycobacterium tuberculosis, with several showing promising inhibitory effects at low concentrations .

Q & A

Q. What are the key synthetic pathways for 1-(3-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Formation of intermediates via nucleophilic substitution or coupling reactions. For example, reacting 3-fluoroaniline with isothiocyanate derivatives under controlled pH and temperature (e.g., 0–5°C in anhydrous THF) to ensure regioselectivity .

- Step 2 : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the thiourea backbone.

- Step 3 : Characterization using , , and mass spectrometry to confirm structural integrity.

Table 1 : Optimization of Reaction Conditions

| Step | Reagent/Condition | Yield (%) | Key Challenge |

|---|---|---|---|

| 1 | 3-Fluoroaniline, THF, 0°C | 65–70 | Side-product formation due to moisture sensitivity |

| 2 | Pyridin-4-ylmethylamine, DCM, RT | 75–80 | Steric hindrance at the pyridine nitrogen |

Yield improvements are achieved by using anhydrous solvents and inert atmospheres .

Q. What spectroscopic and crystallographic methods are employed to confirm the structural integrity of this thiourea derivative?

- X-ray crystallography : Resolves bond lengths and angles, particularly the C=S bond (typically ~1.68 Å) and planarity of the thiourea moiety, as seen in related fluorophenyl-thiourea analogs .

- FT-IR spectroscopy : Identifies N-H stretching (3100–3300 cm) and C=S vibrations (1200–1250 cm) .

- DFT calculations : Validate experimental data by comparing computed vibrational frequencies and molecular electrostatic potential (MEP) surfaces with observed spectra .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) aid in predicting the biological activity of this compound?

DFT and molecular dynamics (MD) simulations provide insights into:

- Electron distribution : The fluorine atom’s electronegativity increases electron-withdrawing effects, enhancing hydrogen-bonding interactions with biological targets (e.g., kinase active sites) .

- Solubility and LogP : Fluorine substitution reduces LogP by ~0.5 units compared to chloro/bromo analogs, improving aqueous solubility .

- Docking studies : Predict binding affinities to receptors like EGFR or antimicrobial targets, with MD simulations validating stability over 100-ns trajectories .

Table 2 : Computational vs. Experimental LogP Values

| Compound | Experimental LogP | DFT-Predicted LogP |

|---|---|---|

| 3-Fluorophenyl analog | 2.8 | 2.6 |

| 3-Chlorophenyl analog | 3.3 | 3.2 |

Discrepancies <10% validate computational reliability .

Q. How can researchers resolve discrepancies between in vitro and in silico data for this compound?

- Case Study : If in vitro IC values for kinase inhibition differ from docking scores:

Re-evaluate protonation states : Thiourea exists in thione-thiol tautomeric forms; MD simulations at physiological pH (7.4) clarify dominant tautomers .

Solvent effects : Include explicit water molecules in simulations to account for solvation energy differences.

Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computed ΔG values .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of halogen-substituted analogs?

- Systematic substitution : Replace fluorine with Cl/Br/I to assess effects on:

- Lipophilicity : Measured via HPLC-derived LogP.

- Bioactivity : Tested against cancer cell lines (e.g., MCF-7, IC) or bacterial strains (e.g., MIC for S. aureus).

- Key Finding : Fluorine improves metabolic stability by resisting cytochrome P450 oxidation compared to bulkier halogens .

Q. How should researchers design experiments to evaluate metabolic stability in preclinical studies?

- Liver microsome assays : Incubate the compound with rat/human microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS over 60 minutes.

- Metabolite identification : Use high-resolution MS to detect hydroxylation or demethylation products.

- Comparative analysis : Fluorinated analogs show <20% degradation at 60 min vs. >50% for non-fluorinated derivatives .

Methodological Notes

- Data reliability : PubChem and peer-reviewed journals (e.g., J. Mol. Struct., RSC Adv.) were prioritized .

- Advanced tools : MD simulations (GROMACS), DFT (B3LYP/6-311++G**), and docking software (AutoDock Vina) are recommended for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.